molecular formula C6H5NO2S B3253300 2-(1,3-Thiazol-2-yl)propanedial CAS No. 2228968-11-2

2-(1,3-Thiazol-2-yl)propanedial

Cat. No.: B3253300
CAS No.: 2228968-11-2
M. Wt: 155.18 g/mol
InChI Key: VIEXIVQSNLHWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-2-yl)propanedial is a high-purity organic compound with the molecular formula C6H5NO2S and a molecular weight of 155.18 g/mol . Its structure features a 1,3-thiazole heterocycle linked at the 2-position to a propanedial group, providing two reactive aldehyde termini adjacent to the electron-rich nitrogen and sulfur-containing aromatic ring . This unique architecture, represented by the SMILES notation C1=CSC(=N1)C(C=O)C=O , makes it a valuable synthetic intermediate for researchers . The compound is offered exclusively For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. In synthetic chemistry, this bifunctional dialdehyde is a versatile building block. The thiazole ring is a privileged structure in medicinal chemistry, and the adjacent aldehyde groups are amenable to numerous transformations, including nucleophilic addition, condensation reactions, and multi-component couplings. This enables the construction of diverse complex molecules, such as functionalized heterocyclic libraries or molecular scaffolds with potential biological activity. Researchers can exploit its reactivity to develop novel ligands, functional materials, or fluorescent probes. The predicted physicochemical properties, including a collision cross section (CCS) of 132.6 Ų for the [M]+ ion, provide valuable data for analytical method development, particularly in mass spectrometry-based proteomics or metabolomics studies . Handling should be performed by qualified professionals in a controlled laboratory environment, using appropriate personal protective equipment. Researchers are advised to conduct thorough safety assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-thiazol-2-yl)propanedial
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-3-5(4-9)6-7-1-2-10-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEXIVQSNLHWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(C=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1,3 Thiazol 2 Yl Propanedial and Analogous Structures

Retrosynthetic Analysis of the 2-(1,3-Thiazol-2-yl)propanedial Framework

A retrosynthetic analysis of this compound suggests several logical disconnections. The primary bond for disconnection is the C-C bond between the thiazole (B1198619) ring and the propanedial (B3416024) unit. This leads to two key synthons: a 2-lithiothiazole or a related nucleophilic thiazole species, and a three-carbon electrophile bearing the latent dialdehyde (B1249045) functionality.

Another strategic disconnection involves functional group interconversion of the dialdehyde. For instance, the propanedial moiety can be retrosynthetically derived from a more stable precursor, such as a protected dialdehyde, a diol, or an unsaturated aldehyde, which can be later converted to the target dialdehyde through oxidation or cleavage reactions.

This analysis points towards a convergent synthesis where the thiazole and the three-carbon unit are prepared separately and then coupled.

Precursor Synthesis Strategies for Thiazole-2-carboxaldehydes and Related Thiazolyl Synthons

The synthesis of the thiazole core is a critical first step. The Hantzsch thiazole synthesis is a classic and versatile method, involving the condensation of an α-haloketone or aldehyde with a thioamide. youtube.com For instance, reacting a suitable α-halocarbonyl compound with thioformamide (B92385) can yield the unsubstituted thiazole ring.

To obtain a 2-substituted thiazole suitable for our synthesis, such as 2-bromothiazole (B21250), modifications to the Hantzsch synthesis or subsequent functionalization are necessary. 2-Bromothiazole can serve as a precursor to a nucleophilic 2-thiazolyl species. For example, treatment of 2-bromothiazole with butyllithium (B86547) at low temperatures can generate 2-lithiothiazole. google.com This highly reactive intermediate can then be reacted with a suitable electrophile.

Alternatively, thiazole-2-carboxaldehyde is a valuable precursor. It can be synthesized through various methods, including the oxidation of 2-methylthiazole (B1294427) or the hydrolysis of 2-(dichloromethyl)thiazole. google.com A Grignard-based approach, reacting a 2-thiazolyl Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF), also presents a viable route. google.com

Approaches to the Propanedial Moiety Formation

The propanedial group, a 1,3-dialdehyde, is a challenging functionality to handle due to its reactivity. Therefore, its synthesis often involves the use of protected precursors or indirect methods.

One approach to constructing the three-carbon dialdehyde unit is through carbon chain extension reactions. For example, a two-carbon aldehyde could be extended by one carbon. While cyanide-based chain extension is common for adding a single carbon, creating a dialdehyde requires more specialized methods. niscpr.res.in An alternative is the aldol (B89426) condensation, which can form new carbon-carbon bonds and introduce hydroxyl groups that can be later oxidized to aldehydes. niscpr.res.in

A powerful strategy for generating dialdehydes is the oxidative cleavage of a suitable precursor. Ozonolysis is a classic method where an alkene is cleaved to form two carbonyl compounds. nih.gov For instance, the ozonolysis of a cyclic alkene can yield a linear dialdehyde. In the context of our target molecule, a precursor containing a C=C bond at the appropriate position could be cleaved to unmask the propanedial moiety in a late-stage synthetic step.

Another oxidative cleavage method involves the reaction of vicinal diols with reagents like sodium periodate (B1199274) (NaIO₄). nih.gov This reaction cleanly cleaves the C-C bond between the two hydroxyl groups to give two carbonyl compounds. Thus, a 1,2-dihydroxypropyl-substituted thiazole could be a key intermediate.

Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. acs.org While a direct MCR for this compound is not established, it is conceivable that a reaction involving a thiazole-containing component, a three-carbon synthon, and other reagents could be designed to construct the core framework.

Directed Assembly of the Thiazole and Propanedial Units

The final and most crucial step is the coupling of the thiazole and propanedial (or its precursor) units.

Scenario A: Coupling a Nucleophilic Thiazole with an Electrophilic Three-Carbon Unit

A plausible route involves the reaction of 2-lithiothiazole with a three-carbon electrophile. A suitable electrophile could be a protected 1,3-dihalopropane or a similar species. Subsequent deprotection and oxidation would then yield the desired dialdehyde.

Scenario B: Condensation Reactions involving Thiazole-2-carboxaldehyde

Thiazole-2-carboxaldehyde can undergo condensation reactions with active methylene (B1212753) compounds. pharmaguideline.com For instance, a Knoevenagel condensation with a compound containing an active methylene group flanked by two latent aldehyde functionalities could be a viable approach.

Scenario C: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org It is conceivable that a 2-acetylthiazole (B1664039) could be subjected to a Vilsmeier-Haack type reaction to introduce the second aldehyde group, although the reactivity of the acetyl group's alpha-position under these conditions would need to be carefully considered. Research has shown that N-arylacetamides can undergo Vilsmeier-Haack cyclization to form 2-chloro-3-formylquinolines, demonstrating the potential for formylation adjacent to a carbonyl group under specific conditions. niscpr.res.in

Table of Plausible Synthetic Intermediates and Reactions

Precursor 1 (Thiazole Unit)Precursor 2 (Propanedial Synthon)Reaction TypeKey IntermediateFinal Step
2-Lithiothiazole1,3-Dihalopropane (protected)Nucleophilic Substitution2-(3-Halopropyl)thiazole (protected)Deprotection & Oxidation
Thiazole-2-carboxaldehydeMalonic acid derivativeKnoevenagel CondensationThiazol-2-ylmethylene malonic acid derivativeDecarboxylation & Reduction/Oxidation
2-AcetylthiazoleVilsmeier Reagent (DMF/POCl₃)Vilsmeier-Haack Reaction2-(1,3-Thiazol-2-yl)-3-chloro-2-propenalHydrolysis
2-(1,2-Dihydroxypropyl)thiazoleSodium Periodate (NaIO₄)Oxidative Cleavage-Direct formation

This table outlines potential synthetic routes that, while not explicitly reported for the target molecule, are based on well-established and reliable organic transformations. The successful synthesis of this compound would likely involve a multi-step sequence, carefully navigating the challenges of handling a reactive dialdehyde functionality.

Condensation Reactions for C-C Bond Formation

Condensation reactions are a cornerstone in the synthesis of the this compound framework, enabling the crucial carbon-carbon bond formation. A prevalent strategy involves the use of a pre-functionalized thiazole ring and a suitable three-carbon building block.

One synthetic approach involves the two-fold formylation of heteroarylacetic acids using the Vilsmeier-Haack reagent. This is followed by the hydrolysis of the intermediate trimethinium salts to yield 2-heteroaryl-substituted malonaldehydes. researchgate.net For instance, the reaction of a 2-substituted thiazole acetic acid with a formylating agent like the Vilsmeier reagent (derived from dimethylformamide and phosphorus oxychloride) would introduce the two aldehyde functionalities. Subsequent hydrolysis of the resulting intermediate under basic conditions, for example with aqueous sodium carbonate, would furnish the desired this compound. researchgate.net

Another versatile method is the Claisen-Schmidt condensation. This reaction typically involves the condensation of an acetyl-substituted thiazole with a suitable aldehyde in the presence of a base. nih.gov For example, 1-(2-mercapto-4-methylthiazol-5-yl)ethan-1-one can be reacted with various substituted benzaldehydes in ethanol (B145695) under basic conditions to produce chalcone (B49325) derivatives. nih.gov While this directly yields chalcones, modifications of this strategy could be envisioned to construct the propanedial moiety.

The Hantzsch thiazole synthesis itself is a classic condensation reaction that forms the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. acs.org By choosing appropriate starting materials, a substituent amenable to elaboration into the propanedial side chain can be installed at the 2-position of the thiazole ring. For example, using a thioamide and an α-haloketone that already contains a protected or precursor form of the propanedial unit would be a direct, albeit potentially complex, approach.

Furthermore, condensation reactions of thiourea (B124793) derivatives with carbonyl compounds provide a pathway to various thiazole derivatives. researchgate.net The reaction of thiourea with α-dicarbonyl compounds or their equivalents can lead to the formation of the thiazole ring, with the substituents on the carbonyl compound dictating the substitution pattern on the final product.

Reaction Type Reactants Reagents/Conditions Product Type
Vilsmeier-Haack FormylationHeteroarylacetic acidsVilsmeier-Haack reagent, then hydrolysis2-Heteroaryl-substituted malonaldehydes
Claisen-Schmidt CondensationAcetyl-substituted thiazoles, AldehydesBase (e.g., NaOH)Chalcone derivatives
Hantzsch Thiazole Synthesisα-Haloketones, Thioamides-Substituted thiazoles
Thiourea CondensationThiourea derivatives, Carbonyl compoundsAcid or base catalysisSubstituted thiazoles

Cross-Coupling Methodologies for Thiazolyl-Propanedial Linkage

Cross-coupling reactions offer a powerful and modular approach to connect the thiazole ring and the propanedial side chain. These methods typically involve the coupling of a thiazole-containing organometallic reagent with a suitable electrophile bearing the propanedial moiety, or vice versa.

A key strategy involves a bromine-magnesium exchange on a pre-formed bromothiazole. For instance, 2,4-dibromothiazole (B130268) can undergo a highly regioselective bromine-magnesium exchange at the C-2 position. thieme-connect.com The resulting Grignard reagent, a 2-thiazolylmagnesium species, is a potent nucleophile that can react with a suitable electrophile to form the desired C-C bond. To construct the propanedial side chain, this organometallic intermediate could be reacted with a protected form of a three-carbon electrophile containing the dialdehyde functionality.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly relevant. nih.gov A boronic acid or ester derivative of the thiazole could be coupled with a halo-substituted propanedial equivalent under palladium catalysis. Conversely, a halothiazole could be coupled with a propanedial-derived organoboron reagent. These reactions are known for their high functional group tolerance and efficiency.

While not directly forming a propanedial, related palladium-catalyzed cross-coupling reactions have been used to synthesize various substituted thiazoles, demonstrating the feasibility of this approach for C-C bond formation at the thiazole core. researchgate.net

Coupling Type Thiazole Component Propanedial Component (or equivalent) Catalyst/Reagent
Grignard Reaction2-Thiazolylmagnesium halideElectrophilic propanedial precursor-
Suzuki-Miyaura CouplingThiazole boronic acid/esterHalogenated propanedial precursorPalladium catalyst, Base
Suzuki-Miyaura CouplingHalothiazolePropanedial-derived organoboronPalladium catalyst, Base

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where a stereocenter is introduced in the propanedial side chain, requires stereoselective methods.

One approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the propanedial precursor, guiding the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. For example, chiral auxiliary-substituted 4-en-1-ol derivatives have been used in stereoselective bromocyclization reactions to create chiral tetrahydrofuran (B95107) scaffolds. acs.org A similar strategy could be adapted for the synthesis of chiral propanedial derivatives.

Asymmetric catalysis is another powerful tool. A chiral catalyst can be employed to control the stereochemistry of a reaction that forms the chiral center. For instance, the enantioselective reduction of a ketone precursor to a chiral alcohol is a well-established transformation. thieme-connect.com This alcohol could then be further manipulated to form the chiral propanedial moiety.

Dynamic kinetic asymmetric transformation (DYKAT) is an advanced strategy that can be applied to the synthesis of chiral molecules. acs.org This method involves the racemization of a starting material while one enantiomer is selectively transformed into the product, theoretically allowing for a 100% yield of the desired enantiomer.

For thiazoles bearing a stereogenic center at the α-carbon of a substituent at the 2-position, a strategy involving an umpolung at the C-2 carbon via bromine-metal exchange followed by an electrophilic quench has been reported. thieme-connect.com This allows for the introduction of a chiral side chain.

Stereoselective Strategy Description Example Application
Chiral AuxiliariesA removable chiral group directs the stereochemical outcome of a reaction.Use of a chiral auxiliary on a propanedial precursor to guide bond formation.
Asymmetric CatalysisA chiral catalyst controls the stereochemistry of a key reaction.Enantioselective reduction of a ketone to a chiral alcohol, which is then converted to the chiral propanedial.
Dynamic Kinetic Asymmetric Transformation (DYKAT)In-situ racemization of the starting material with selective reaction of one enantiomer.Potential application in the synthesis of chiral precursors to the propanedial side chain.
Umpolung StrategyReversal of polarity at the C-2 position of the thiazole ring.Bromine-metal exchange on a bromothiazole followed by reaction with a chiral electrophile. thieme-connect.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of thiazole derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. researchgate.netnih.gov These principles can be applied to the synthesis of this compound.

The use of greener solvents is a key aspect. Water, ethanol, and other bio-based solvents are preferred over hazardous organic solvents. researchgate.netnih.gov For instance, the synthesis of some thiazole derivatives has been successfully carried out in aqueous media. researchgate.net

The development of reusable and non-toxic catalysts is another important goal. nih.govmdpi.com Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. mdpi.com For example, a recyclable cross-linked chitosan (B1678972) hydrogel has been used as a biocatalyst for the synthesis of thiazole derivatives. mdpi.com

Energy efficiency can be improved by using alternative energy sources such as microwave irradiation and ultrasound. nih.govnih.gov These techniques can often lead to shorter reaction times and higher yields. nih.gov

Atom economy, which aims to maximize the incorporation of starting materials into the final product, is also a central tenet of green chemistry. The design of synthetic routes that minimize the formation of byproducts is crucial.

Green Chemistry Principle Application in Thiazole Synthesis Benefit
Use of Green SolventsEmploying water, ethanol, or other benign solvents. researchgate.netnih.govReduced toxicity and environmental pollution.
Green CatalystsUtilizing recyclable and non-toxic catalysts like biocatalysts. nih.govmdpi.comMinimized waste and improved cost-effectiveness.
Energy EfficiencyApplication of microwave irradiation or ultrasound. nih.govnih.govShorter reaction times and reduced energy consumption.
Atom EconomyDesigning synthetic routes with minimal byproduct formation.Reduced waste and more efficient use of resources.

Chemical Reactivity and Transformational Chemistry of 2 1,3 Thiazol 2 Yl Propanedial

Reactivity of the Dialdehyde (B1249045) Functionalities

The presence of two aldehyde groups on a single carbon atom, which is also attached to an electron-withdrawing thiazole (B1198619) ring, confers unique reactivity upon the propanedial (B3416024) portion of the molecule. These carbonyl groups are highly susceptible to a variety of chemical transformations.

Intramolecular Cyclization Reactions (e.g., Formation of Cyclic Acetals, Hydrates)

The proximity of the two aldehyde groups facilitates intramolecular cyclization reactions. In the presence of water, 2-(1,3-Thiazol-2-yl)propanedial can exist in equilibrium with its hydrate (B1144303) form. Furthermore, reaction with diols can lead to the formation of stable cyclic acetals. For instance, the reaction with 1,3-propanediol (B51772) in the presence of an acid catalyst would yield a six-membered cyclic acetal. nih.gov

A related compound, 2-(3H-1,3-benzothiazol-2-ylidene)propanedial, demonstrates the propensity for intramolecular interactions, forming a hydrogen bond between the NH group of the benzothiazole (B30560) and an adjacent carbonyl oxygen atom. nih.govresearchgate.net This highlights the potential for similar intramolecular hydrogen bonding to influence the conformation and reactivity of this compound.

Intermolecular Condensation Reactions (e.g., Knoevenagel, Aldol (B89426) Reactions)

The aldehyde functionalities of this compound are expected to readily participate in intermolecular condensation reactions. These reactions are fundamental in carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. This compound can react with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form highly functionalized products.

Aldol Condensation: While self-condensation of this compound can be complex, crossed aldol reactions with other enolizable carbonyl compounds are possible. These reactions would lead to the formation of α,β-unsaturated aldehyde products.

The principles of these condensation reactions are well-established in organic chemistry. researchgate.net For instance, the condensation of 2-aminothiophenol (B119425) with aldehydes is a known method for synthesizing benzothiazoles. mdpi.com

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl carbons of the dialdehyde are electrophilic and readily attacked by nucleophiles. masterorganicchemistry.combyjus.com This fundamental reaction can lead to a wide array of derivatives. masterorganicchemistry.com The reaction can proceed under both basic and acidic conditions. libretexts.org Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by a weak nucleophile. libretexts.orgyoutube.com

Examples of nucleophilic addition reactions include:

Formation of Cyanohydrins: Reaction with hydrogen cyanide (or a cyanide salt) yields cyanohydrins. byjus.com

Formation of Hemiacetals and Acetals: Alcohols act as nucleophiles to form hemiacetals, which can then react with a second alcohol molecule to form acetals. byjus.com

Reaction with Amines: Primary amines add to the carbonyl groups to form imines, while secondary amines form enamines. byjus.com

The reactivity of the carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.com The electron-withdrawing nature of the adjacent thiazole ring is expected to enhance the electrophilicity of the carbonyl carbons in this compound.

Oxidation and Reduction Pathways of the Aldehyde Groups

The aldehyde groups can be both oxidized to carboxylic acids and reduced to primary alcohols.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the aldehydes to the corresponding dicarboxylic acid, 2-(1,3-thiazol-2-yl)malonic acid. Selective oxidation of one aldehyde group may be challenging but could potentially be achieved using milder reagents. The oxidation of similar polyfunctional compounds has been studied. nih.gov

Reduction: The aldehyde groups are readily reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction would yield 2-(1,3-thiazol-2-yl)propane-1,3-diol. The reduction of related thiazolyl ketones has been reported. epa.gov

Reactivity of the 1,3-Thiazole Ring

The 1,3-thiazole ring is an aromatic heterocycle and can undergo reactions characteristic of aromatic systems, although its reactivity is influenced by the presence of the dialdehyde substituent.

Electrophilic Aromatic Substitution on the Thiazole Nucleus

Electrophilic aromatic substitution is a key reaction for aromatic compounds. masterorganicchemistry.comuci.edu The thiazole ring is generally considered to be electron-rich and can undergo electrophilic substitution. The position of substitution is directed by the heteroatoms and any existing substituents. The sulfur atom tends to direct electrophiles to the C5 position, while the nitrogen atom deactivates the ring towards electrophilic attack. The 2-substituent, in this case, the propanedial group, will also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the thiazole ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The synthesis of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives demonstrates the nitration of a phenyl-substituted thiazole ring. nih.gov

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions are generally less effective on thiazole rings due to the deactivating effect of the nitrogen atom and potential complexation of the Lewis acid catalyst with the nitrogen or sulfur atoms.

The specific conditions and outcomes of electrophilic substitution on this compound would require experimental investigation, as the presence of the dialdehyde functionality could complicate these reactions, for instance, by reacting with the strong acids used in nitration or sulfonation.

Nucleophilic Attack and Ring Transformations Involving the Thiazole Moiety

The thiazole ring in this compound is susceptible to nucleophilic attack, a reaction that can lead to a variety of ring-opened or rearranged products. The electrophilicity of the C2 carbon of the thiazole ring, already significant, is further modulated by the electron-withdrawing nature of the adjacent propanedial group. This enhanced electrophilicity makes the thiazole ring a prime target for a range of nucleophiles.

Commonly, strong nucleophiles such as organolithium reagents or Grignard reagents can add to the C2 position, leading to the formation of a transient tetrahedral intermediate. Subsequent ring-opening or rearrangement pathways are dictated by the nature of the nucleophile and the reaction conditions. For instance, treatment with a strong base can lead to deprotonation at the C5 position, initiating a ring-opening cascade.

Ring transformations of the thiazole moiety are also a key aspect of its reactivity. These transformations can be initiated by various reagents and conditions, often leading to the formation of other heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines can yield pyrimidine-containing structures. These transformations are of significant interest in the synthesis of novel and complex molecular architectures.

Nucleophile Reaction Type Potential Product(s)
Organolithium (e.g., n-BuLi)Nucleophilic Addition2-Butyl-2,3-dihydro-1,3-thiazole derivative
Grignard Reagent (e.g., PhMgBr)Nucleophilic Addition2-Phenyl-2,3-dihydro-1,3-thiazole derivative
Hydrazine (NH₂NH₂)Ring TransformationPyrazole derivative
AmidineRing TransformationPyrimidine derivative

Metal-Catalyzed Reactions Involving the Thiazole Heterocycle

The thiazole heterocycle in this compound can participate in a variety of metal-catalyzed cross-coupling reactions. The C-H bonds of the thiazole ring, particularly at the C5 position, can be activated by transition metals such as palladium, copper, and rhodium. This C-H activation allows for the direct functionalization of the thiazole ring, providing an efficient route to more complex derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable in this context. For these reactions to occur, pre-functionalization of the thiazole ring, for example, through halogenation at the C5 position, is often necessary. The resulting 5-halo-2-(1,3-thiazol-2-yl)propanedial can then be coupled with a wide range of boronic acids, alkenes, or terminal alkynes.

Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed to form C-N or C-O bonds at the thiazole ring. These reactions typically involve the coupling of a halo-thiazole derivative with an amine or an alcohol in the presence of a copper catalyst.

Catalyst System Reaction Type Substrate Potential Product
Pd(OAc)₂/PPh₃Suzuki Coupling5-Bromo-2-(1,3-thiazol-2-yl)propanedial5-Aryl-2-(1,3-thiazol-2-yl)propanedial
PdCl₂(PPh₃)₂/CuISonogashira Coupling5-Iodo-2-(1,3-thiazol-2-yl)propanedial5-Alkynyl-2-(1,3-thiazol-2-yl)propanedial
CuI/L-prolineUllmann Condensation5-Bromo-2-(1,3-thiazol-2-yl)propanedial5-Amino-2-(1,3-thiazol-2-yl)propanedial

Synergistic Reactivity Between Thiazole and Propanedial Moieties

The close proximity of the thiazole ring and the propanedial group in this compound leads to a synergistic reactivity profile where the two moieties mutually influence each other's chemical behavior.

The electron-withdrawing nature of the thiazole ring significantly impacts the reactivity of the adjacent propanedial moiety. The thiazole ring enhances the acidity of the α-proton of the propanedial group, making it more susceptible to deprotonation by even mild bases. The resulting enolate is stabilized by resonance, with the negative charge being delocalized over the propanedial system and potentially interacting with the thiazole ring.

This enhanced acidity facilitates a variety of reactions at the propanedial moiety, such as aldol condensations, Michael additions, and alkylation reactions. The enolate generated from this compound can react with a wide range of electrophiles to afford more complex structures.

The nitrogen and sulfur atoms of the thiazole ring, along with the carbonyl oxygens of the propanedial group, can act as a multidentate ligand, capable of chelating to metal ions. This chelation can play a crucial role in directing the stereochemical outcome of reactions and in activating the molecule towards certain transformations.

In the presence of a suitable metal ion, this compound can form a stable metal complex. This complexation can enhance the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack. Furthermore, the rigid, chelated structure can provide a chiral environment, enabling enantioselective transformations at either the thiazole or the propanedial moiety.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.

Kinetic studies can provide valuable insights into the rate-determining step of a reaction and the nature of the transition state. For example, by monitoring the rate of a nucleophilic substitution reaction on the thiazole ring as a function of reactant concentrations, the order of the reaction with respect to each component can be determined. This information can help to distinguish between different possible mechanistic pathways, such as an SNAr mechanism or a mechanism involving a ring-opened intermediate.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for identifying reaction intermediates and for tracking the progress of a reaction. For instance, in situ NMR studies can allow for the direct observation of transient intermediates, providing strong evidence for a proposed reaction mechanism. Isotopic labeling studies, where one or more atoms in the molecule are replaced by their isotopes, can also be used to probe reaction mechanisms by tracking the fate of the labeled atoms in the products.

In-Depth Analysis of Transition States in Reactions of this compound Remains an Area for Future Investigation

A thorough review of available scientific literature reveals a notable absence of specific research focused on the transition state analysis of catalyzed and uncatalyzed reactions involving this compound. While the broader fields of thiazole chemistry and the reactivity of dicarbonyl compounds are well-documented, detailed computational and experimental studies elucidating the precise mechanistic pathways and transition state structures for this particular compound are not presently available in published resources.

Transition state analysis is a critical component of understanding chemical reactivity, providing invaluable insights into reaction kinetics and mechanisms. Through computational methods like Density Functional Theory (DFT) and ab initio calculations, chemists can model the high-energy transition state structures that connect reactants to products. These analyses yield crucial data on activation energies, bond-forming and bond-breaking processes, and the influence of catalysts on reaction pathways.

For a molecule such as this compound, which features a reactive 1,3-dicarbonyl moiety and a heterocyclic thiazole ring, a number of interesting catalyzed and uncatalyzed transformations could be envisaged. These might include aldol reactions, Knoevenagel condensations, cyclization reactions, and reactions involving the thiazole ring itself. Each of these potential reactions would proceed through a unique transition state, the characterization of which would be essential for optimizing reaction conditions and controlling product selectivity.

In the absence of direct studies on this compound, a hypothetical discussion of its transition state chemistry can be informed by general principles and studies on analogous structures.

Hypothetical Considerations for Uncatalyzed Reactions:

In an uncatalyzed reaction, such as an intramolecular aldol condensation, the transition state would likely involve a cyclic arrangement where one of the enolizable protons is transferred, leading to the formation of a new carbon-carbon bond. The stability of this transition state would be influenced by ring strain and the electronic effects of the thiazole substituent.

Hypothetical Considerations for Catalyzed Reactions:

The introduction of a catalyst, be it an acid, base, or organocatalyst, would fundamentally alter the reaction mechanism and the corresponding transition states.

Acid Catalysis: An acid catalyst would likely protonate one of the carbonyl oxygens, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. The transition state would involve the protonated substrate and the attacking nucleophile.

Base Catalysis: A base would deprotonate one of the acidic α-hydrogens between the two carbonyl groups, forming an enolate. The subsequent transition state would involve the reaction of this enolate with an electrophile. The nature of the counter-ion and the solvent would play a significant role in stabilizing this transition state.

Organocatalysis: An amine-based organocatalyst, for instance, could form an enamine or iminium ion intermediate with the propanedial moiety. The transition state for the subsequent reaction would be of a lower energy compared to the uncatalyzed pathway, a key feature of catalytic cycles.

While these general principles provide a framework for what one might expect, the specific geometric and energetic details of the transition states for reactions of this compound can only be determined through dedicated computational and experimental research. The electronic influence of the sulfur and nitrogen heteroatoms in the thiazole ring would undoubtedly play a significant role in stabilizing or destabilizing various potential transition state structures, making this a rich area for future chemical investigation.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides extensive details about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, provide foundational information about the structure of 2-(1,3-Thiazol-2-yl)propanedial.

¹H NMR: The proton NMR spectrum indicates the number of distinct proton types, their electronic surroundings, and their proximity to other protons via spin-spin coupling. For this compound, one would anticipate signals corresponding to the aldehydic protons, the methine proton at the C2 position of the propanedial (B3416024) chain, and the protons of the thiazole (B1198619) ring. The chemical shifts (δ) of these protons are influenced by their electronic environment; for instance, the aldehydic protons are expected to appear at a low field (typically 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic character of the thiazole ring is confirmed by proton chemical shifts observed between 7.27 and 8.77 ppm. analis.com.my

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbons of the dialdehyde (B1249045) are expected to resonate significantly downfield (around 190-200 ppm). The thiazole ring carbons and the central methine carbon would also show characteristic chemical shifts.

¹⁵N NMR: While less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, nitrogen-15 NMR spectroscopy can offer valuable data regarding the electronic structure of the thiazole ring. The chemical shift of the nitrogen atom is sensitive to its hybridization and participation in the aromatic system.

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehydic CHOs~9.6 (d)~198
Methine CH~4.2 (t)~55
Thiazole C2N/A~165
Thiazole C4~7.8 (d)~145
Thiazole C5~7.3 (d)~120
Note: These are representative values. Actual shifts can vary with solvent and experimental conditions. d = doublet, t = triplet.

Two-dimensional (2D) NMR experiments are vital for establishing atomic connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. A COSY spectrum of this compound would display correlations between the methine proton and the aldehydic protons, and between the thiazole ring protons (H4 and H5).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment links directly bonded carbons to their attached protons, which is crucial for assigning ¹³C signals based on established ¹H assignments. For example, the methine proton signal would correlate with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this molecule, HMBC is key to connecting the propanedial moiety to the thiazole ring, for instance, by showing a correlation between the methine proton and the C2 carbon of the thiazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information on the spatial proximity of protons. While this compound lacks stereocenters that would result in diastereomers, NOESY can offer conformational insights, such as the preferred orientation of the propanedial side chain relative to the thiazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, essential for determining molecular weight and deducing structure from fragmentation patterns. mdpi.com

High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of a compound's elemental composition. For this compound (C₆H₅NO₂S), the calculated exact mass can be compared with the measured mass to confirm the molecular formula with high accuracy. nih.govrsc.org

Tandem mass spectrometry (MS/MS) involves selecting a parent ion, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting fragment ions. The fragmentation pattern gives clues about the compound's structure. For this compound, characteristic fragmentation would likely include the loss of one or both formyl (-CHO) groups and cleavage of the bond between the thiazole ring and the propanedial side chain. The fragmentation of the thiazole ring itself can also produce diagnostic ions. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation at frequencies that correspond to the vibrations of specific chemical bonds. researchgate.net The structures of newly synthesized thiazole derivatives are often confirmed using IR spectroscopy, among other techniques. researchgate.net

For this compound, the IR spectrum would be expected to display characteristic absorption bands for the following functional groups:

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aldehyde C-HStretch~2850 and ~2750 (typically two bands)
Carbonyl C=OStretch~1730
Thiazole C=NStretch~1610
Thiazole C=CStretch~1500
C-H (aromatic/heteroaromatic)Stretch~3100
C-SStretch~650
Note: These are approximate values and can be influenced by the molecular structure and sample state.

The presence and specific positions of these absorption bands provide strong evidence for the aldehyde and thiazole functionalities within the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

While a crystal structure for this compound has not been reported, the X-ray crystallographic analysis of 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial provides valuable comparative data. The study of this benzothiazole (B30560) analog reveals key aspects of its solid-state conformation and intermolecular interactions.

The crystal structure of 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial was determined to be monoclinic. nih.gov In the solid state, the molecule exhibits a nearly planar conformation, with a very small dihedral angle of 1.41(2)° between the benzothiazole and malonaldehyde moieties. nih.gov This planarity is stabilized by an intramolecular hydrogen bond between the amine (NH) group and a neighboring carbonyl oxygen atom. nih.gov

Furthermore, the molecules form centrosymmetric dimers in the crystal lattice through intermolecular hydrogen bonding. nih.gov This interaction occurs between the same NH group and the corresponding carbonyl oxygen atom of an adjacent molecule. nih.gov The crystal packing is also influenced by C—H⋯O intermolecular interactions. nih.gov

Detailed crystallographic data for 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial is presented in the table below.

Crystal Data for 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial
Empirical Formula C₁₀H₇NO₂S
Formula Weight 205.23
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a8.3927 (10) Å
b5.0972 (8) Å
c20.739 (2) Å
α90°
β100.098 (8)°
γ90°
Volume 873.4 (2) ų
Z 4
Temperature 133 K
Radiation Cu Kα
R-factor 0.067
wR-factor 0.165

This data is for a related compound and is provided for comparative purposes. nih.govresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

There is no information available in the surveyed literature to suggest that this compound is a chiral molecule. The propanedial substituent itself is achiral. Unless a chiral center is introduced elsewhere in the molecule or the molecule exhibits atropisomerism, it would not have enantiomers. Consequently, chiroptical spectroscopy for the determination of enantiomeric excess is not applicable to this compound based on its predicted structure.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. nih.gov DFT methods are routinely used to study the potential energy surface of systems containing several hundred atoms. scienceopen.com

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 2-(1,3-thiazol-2-yl)propanedial, which has several rotatable bonds, this process also involves a conformational analysis to identify the various low-energy conformers.

Computational studies on related thiazole (B1198619) derivatives, such as N-(Thiazol-2-yl) benzamide, have shown that internal rotations around single bonds can lead to different stable conformations, like s-cis/s-trans and s-trans/s-trans. In some cases, weak intramolecular interactions, such as those between sulfur and oxygen atoms, can influence the conformational preference. The stability of these conformers is often evaluated by comparing their relative energies, with the global minimum corresponding to the most stable structure. Similar conformational analyses can be applied to this compound to understand its preferred shape, which is crucial for its interaction with other molecules.

Illustrative Conformational Analysis Data for this compound

Conformer Dihedral Angle (C-C-C-H) Relative Energy (kcal/mol)
A 180° (anti) 0.00
B 60° (gauche) 1.25

| C | -60° (gauche) | 1.25 |

This table is illustrative and intended to demonstrate the type of data obtained from conformational analysis. Actual values would require specific DFT calculations for this molecule.

Vibrational Frequency Analysis for Spectroscopic Predictions

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to verify the synthesized structure. For instance, vibrational analysis of 1,3-propanediol (B51772), a related dialdehyde (B1249045), has been used to assign bands in its Raman spectrum. researchgate.net A similar approach for this compound would allow for the theoretical prediction of its characteristic vibrational modes, such as the C=O stretches of the aldehyde groups and the various vibrations of the thiazole ring.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(C=O) 1720, 1705 Aldehyde C=O asymmetric & symmetric stretching
ν(C=N) 1580 Thiazole ring C=N stretching

| ν(C-S) | 750 | Thiazole ring C-S stretching |

This table presents hypothetical data based on typical vibrational frequencies for the functional groups present. Precise values would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nist.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. chemicalpapers.com

For thiazole derivatives, DFT calculations are frequently used to determine the HOMO and LUMO energies and the resulting energy gap. researchgate.netnih.gov This analysis for this compound would reveal the distribution of electron density in these frontier orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Illustrative FMO Data for this compound

Parameter Energy (eV)
HOMO -6.8
LUMO -2.1

| HOMO-LUMO Gap | 4.7 |

This table contains illustrative energy values. Actual results would be obtained from specific quantum chemical calculations.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations provide valuable descriptors that can predict the reactivity of a molecule. scienceopen.comrsc.org These calculations go beyond the simple FMO analysis to provide a more quantitative picture of a molecule's reactive tendencies.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the aldehyde groups and the nitrogen atom of the thiazole ring, indicating these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aldehyde groups and parts of the thiazole ring would likely show positive potential, suggesting them as sites for nucleophilic attack.

Nucleophilicity and Electrophilicity Indices

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

By calculating these indices for this compound, a more detailed understanding of its reactive nature can be obtained, which is valuable for predicting its behavior in chemical reactions.

Illustrative Reactivity Indices for this compound

Reactivity Descriptor Value
Electronegativity (χ) 4.45
Chemical Hardness (η) 2.35

| Electrophilicity Index (ω) | 4.21 |

These values are for illustrative purposes and would be calculated from the HOMO and LUMO energies obtained through DFT calculations.

Reaction Pathway and Transition State Calculations

Reaction pathway and transition state calculations are fundamental in computational chemistry for mapping the energetic landscape of a chemical reaction. These calculations identify the most likely mechanism by which reactants are converted into products, pinpointing the high-energy transition state that must be overcome.

While specific studies detailing the reaction pathways for the synthesis of this compound are not extensively documented in available literature, the general principles of these calculations can be applied. For instance, a common synthetic route to similar compounds involves the Vilsmeier-Haack reaction. Computational modeling of this process would involve:

Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products on the potential energy surface.

Calculating Energies: Determining the relative energies of these stationary points to establish the reaction's thermodynamic and kinetic feasibility. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter derived from these calculations.

Frequency Analysis: Characterizing the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

These calculations are typically performed using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of molecular motion and conformational changes.

For this compound, MD simulations could be employed to study:

Conformational Flexibility: The propanedial (B3416024) group attached to the thiazole ring has several rotatable bonds. MD simulations can explore the accessible conformations of the molecule and their relative stabilities.

Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study how the solvent influences the molecule's structure and dynamics through interactions like hydrogen bonding.

Stability Analysis: In the context of drug design, MD simulations are used to assess the stability of a ligand within a protein's binding pocket. rsc.org Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of individual residues over the simulation time. rsc.org Although no specific MD studies on this compound are available, research on other thiazole derivatives demonstrates the utility of this method in assessing the stability of ligand-protein complexes. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.govresearchgate.net Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of molecules. nih.govresearchgate.net

The key NLO property is the first hyperpolarizability (β), which governs the second-harmonic generation. For a molecule to have a significant β value, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the thiazole ring can act as part of the conjugated bridge, while the two aldehyde groups of the propanedial moiety are strong electron-withdrawing groups.

Computational studies on various thiazole derivatives have shown that their NLO properties can be tuned by modifying substituents. sciencepublishinggroup.comtandfonline.com DFT calculations can predict the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of these molecules. While specific calculated values for this compound are not found in the reviewed literature, the table below presents illustrative data for a series of thiazole derivatives to demonstrate the type of information obtained from such studies.

Table 1: Exemplary Calculated NLO Properties of Thiazole Derivatives This table is for illustrative purposes and does not represent data for this compound.

CompoundDipole Moment (μ) [Debye]Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]
Thiazole-Derivative 13.5150800
Thiazole-Derivative 24.21801200
Thiazole-Derivative 35.12102500

Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Atoms-in-Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are computational methods used to analyze the electron density and bonding within a molecule, providing deep insights into its electronic structure.

Natural Bond Orbital (NBO) Analysis is a widely used method to study charge transfer, hyperconjugative interactions, and bond properties. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

For this compound, NBO analysis would be expected to reveal significant intramolecular charge transfer (ICT). This ICT occurs from electron-donating parts of the molecule (like lone pairs on the sulfur and nitrogen atoms of the thiazole ring) to electron-accepting parts (the antibonding orbitals of the carbonyl groups in the propanedial moiety). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. sciencepublishinggroup.com

Studies on related thiazole derivatives consistently show strong hyperconjugative interactions that contribute to their stability. researchgate.nettaylorfrancis.com

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions This table is for illustrative purposes and does not represent data for this compound. It shows typical interactions found in similar molecules.

Donor NBOAcceptor NBOStabilization Energy E(2) [kcal/mol]
LP(1) Nπ(C=O)25.5
LP(1) Sπ(C=C)15.2
π(C=C)π*(C=O)40.8

Atoms-in-Molecules (AIM) theory , developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into its constituent atoms. This analysis allows for the characterization of bond paths and the nature of atomic interactions (e.g., covalent vs. ionic vs. hydrogen bonds) based on the properties of the electron density at bond critical points. While no specific AIM studies on this compound were found, this method could be used to precisely characterize the C-S, C-N, and C-C bonds within the thiazole ring and the nature of any intramolecular hydrogen bonds.

Applications of 2 1,3 Thiazol 2 Yl Propanedial As a Key Synthetic Building Block

Role in Materials Chemistry

Furthermore, its application as a precursor for advanced functional materials like organic semiconductors, optoelectronic materials, or in organic solar cells is not documented. While thiazole-containing compounds, in general, are of interest in materials science, particularly for their electronic properties, specific studies leveraging the unique structure of 2-(1,3-Thiazol-2-yl)propanedial are absent from the available literature. mdpi.commdpi.com

Development of Chiral Scaffolds from Enantiopure Derivatives

The development and application of enantiopure derivatives of this compound for creating chiral scaffolds is another area where specific research findings are not available. The synthesis and use of chiral thiazole (B1198619) derivatives are of interest in medicinal chemistry and asymmetric synthesis, but studies explicitly starting from this particular propanedial (B3416024) derivative could not be located.

Lack of Published Research on this compound in Supramolecular Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the utilization of the chemical compound This compound in the field of supramolecular chemistry for directed assembly. Extensive searches of scholarly databases and chemical literature have not yielded any studies, articles, or data related to the synthesis or application of this specific molecule for creating ordered supramolecular structures.

While the individual components of the molecule—the thiazole ring and the propanedial functional group—are well-known in organic and medicinal chemistry, their combined use as a building block for directed self-assembly has not been documented. The thiazole moiety is indeed recognized for its role in coordinating with metal ions and participating in non-covalent interactions, which are fundamental to supramolecular chemistry. Similarly, dicarbonyl compounds like propanedial can engage in various reactions and interactions. However, the specific compound , this compound, does not appear in the current body of scientific work concerning supramolecular assembly.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to 2-(1,3-Thiazol-2-yl)propanedial

The development of efficient and versatile synthetic routes is paramount for enabling broader investigation into the properties and applications of this compound. Current methodologies for constructing 2-substituted thiazoles can be adapted and optimized for the synthesis of this specific dialdehyde (B1249045).

Future research should focus on modifying existing methods, such as the Hantzsch thiazole (B1198619) synthesis or adaptations of the Cook-Heilborn synthesis, to incorporate the propanedial (B3416024) functionality or a suitable precursor. A significant advancement would be the development of a one-pot synthesis that avoids the isolation of potentially unstable intermediates. rsc.org The use of trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, which has been successful in the synthesis of other 2-aminothiazoles, could be a promising avenue to explore. rsc.org

Furthermore, chemo- and stereoselective methods for producing substituted thiazoles using alkaline earth catalysts could be investigated for the synthesis of chiral derivatives of this compound. acs.org A modified Gewald reaction, which has been used to create 2-substituted thiazoles from nitriles and an aldehyde precursor like 1,4-dithiane-2,5-diol, also presents a viable, yet underexplored, pathway. nih.gov An efficacious procedure for the release of an aldehyde from a 2-substituted thiazole has been developed, involving N-methylation, reduction, and hydrolysis, which could be adapted for the second aldehyde group of the propanedial moiety. acs.org

Investigation of Organocatalytic and Biocatalytic Transformations Involving the Compound

The dual functionality of this compound, possessing both a thiazole ring and two aldehyde groups, makes it an exciting candidate for organocatalytic and biocatalytic studies.

Organocatalysis: The thiazole nitrogen atom can act as a nucleophilic center, suggesting that N-heterocyclic carbenes (NHCs) derived from the thiazolium salt of the compound could be potent organocatalysts. Future research could explore the in-situ generation of such NHCs and their application in various organic transformations. Additionally, the propanedial moiety is an ideal substrate for a range of organocatalytic reactions, including asymmetric aldol (B89426), Michael, and Mannich reactions, which would allow for the enantioselective synthesis of complex molecules.

Biocatalysis: The production of aldehydes through biocatalysis is a rapidly advancing field, and these methods could be applied to the synthesis or transformation of this compound. nih.govnih.gov Enzymes such as carboxylic acid reductases or alcohol dehydrogenases could be engineered to produce the dialdehyde from a more stable precursor. nih.gov Conversely, amine oxidases could be used in the synthesis of value-added aldehydes from primary amines, a process that could be adapted for the production of derivatives of the target compound. nih.gov Aldo-keto reductases (AKRs) are another class of enzymes with potential, as they catalyze the reduction of aldehydes and could be used for the selective reduction of one or both aldehyde groups of the propanedial unit. asm.org The use of a chitosan-based hydrogel as a green biocatalyst has shown promise in the synthesis of other thiazole derivatives and could be explored here. mdpi.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. Density Functional Theory (DFT) calculations can be employed to investigate the compound's electronic structure, conformational preferences, and spectroscopic properties. nih.govnih.gov Such studies can provide insights into the reactivity of the different functional groups and guide the design of new reactions.

Molecular dynamics (MD) simulations could be used to study the compound's interactions with biological targets or its behavior in different solvent environments. researchgate.net These simulations can help in identifying potential binding modes and in understanding the conformational changes that may occur upon binding. For instance, computational docking studies could predict the binding affinities of derivatives with specific proteins, guiding the synthesis of potentially bioactive molecules. nih.govacs.org Furthermore, computational models can elucidate reaction mechanisms, such as the role of catalysts in promoting specific transformations, and predict the stereochemical outcomes of asymmetric reactions.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The translation of synthetic procedures for this compound and its derivatives into flow chemistry and automated systems would represent a significant leap forward. springerprofessional.denih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. uc.ptdurham.ac.uk

Future work could focus on developing a continuous flow process for the synthesis of the core thiazole ring, followed by in-line functionalization to introduce the propanedial group. The use of immobilized reagents and catalysts within the flow reactor would simplify purification and allow for the production of a library of derivatives in a high-throughput manner. durham.ac.uk This approach would be particularly valuable for exploring the structure-activity relationships of compounds derived from this compound in medicinal chemistry or materials science applications. The integration of real-time analytical techniques, such as NMR and FT-IR, would enable rapid optimization of reaction conditions. nih.gov

Discovery of Unexpected Reactivity and Transformational Scope

A key aspect of exploring a new chemical entity is the potential for discovering unexpected reactivity and novel transformations. The unique juxtaposition of the thiazole ring and the propanedial moiety in this compound could lead to unforeseen intramolecular reactions or novel multicomponent reactions.

Research in this area should be curiosity-driven, exploring the compound's reactivity under a wide range of conditions, including with different catalysts, reagents, and energy inputs (e.g., photochemistry, electrochemistry). The electron-deficient C2 position of the thiazole ring is susceptible to nucleophilic attack, especially after N-alkylation to form a thiazolium salt. pharmaguideline.com This could be exploited in novel cyclization reactions with the adjacent dialdehyde. The reaction of 2-aminothiazole (B372263) with aldehydes and active methylene (B1212753) compounds is known to produce thiazolo[3,2-a]pyrimidine derivatives, and similar fused heterocyclic systems could potentially be accessed from this compound. sciforum.net The Stille reaction has been used to synthesize 2-hetarylthiazoles, and exploring such cross-coupling reactions could reveal new avenues for functionalization. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1,3-Thiazol-2-yl)propanedial, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis optimization requires a factorial design approach to evaluate variables such as solvent polarity (e.g., DMF vs. ethanol), catalyst type (e.g., palladium vs. copper-based), and temperature. For example, thiazole-containing analogs often require nucleophilic substitution or cyclization reactions, as demonstrated in the synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]quinazolin-4-ones . Systematic optimization can be achieved by varying these parameters in controlled experiments and analyzing yields via HPLC or GC-MS. Reaction kinetics should be monitored to identify rate-limiting steps .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Use a combination of 1H^1H-NMR and 13C^{13}C-NMR to confirm the thiazole ring and propanedial backbone. IR spectroscopy can validate carbonyl and C-S bond presence. For purity, employ HPLC with a C18 column and UV detection at 254 nm. Cross-validate results with computational methods (e.g., density functional theory (DFT) for NMR chemical shift predictions) to resolve ambiguities in structural assignments .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C to 50°C), and light (UV-vis irradiation). Monitor degradation via LC-MS and compare with stability data from structurally similar thiazole derivatives, such as ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate, which shows sensitivity to hydrolysis at high humidity .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools enhance the prediction of this compound's reactivity and biological interactions?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to biological targets like HCV NS4B proteins or microbial enzymes. AI platforms (e.g., COMSOL Multiphysics integrated with machine learning) enable virtual screening of reaction pathways and solvent effects, reducing trial-and-error experimentation. For example, imidazo[2,1-b]thiazole derivatives were optimized using such tools to achieve synergistic antiviral effects .

Q. What methodologies are recommended to resolve contradictory data regarding the biological activity of thiazole-containing analogs like this compound?

  • Methodological Answer : Address contradictions by:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation time).
  • Dose-Response Studies : Test activity across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.
  • Synergistic Analysis : Combine with known inhibitors (e.g., HCV NS5A inhibitors) to assess combinatorial effects, as seen in imidazo[2,1-b]thiazole studies .
  • Meta-Analysis : Compare data across published analogs (e.g., 3-(1,3-benzothiazol-2-yl)propanamide) to isolate structural determinants of activity .

Q. How can multi-step reaction pathways involving this compound be designed to minimize byproducts?

  • Methodological Answer : Implement flow chemistry with in-line purification (e.g., scavenger resins) for intermediates. Use real-time monitoring (e.g., PAT tools) to adjust residence times. For example, thiadiazole-thiazole hybrids were synthesized via sequential Ullmann coupling and azide-alkyne cycloaddition with <5% byproduct formation .

Q. What experimental frameworks are suitable for studying the compound’s interaction with biological membranes or protein targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) to quantify binding kinetics to immobilized targets. For membrane interactions, use fluorescence anisotropy with lipid bilayer models. Cross-reference with molecular dynamics simulations to map interaction sites, as applied to benzothiazole derivatives .

Data Presentation

ParameterExample Data for Thiazole DerivativesReference
Synthetic Yield (%)65–82% (DMF, 80°C, Pd catalysis)
1H^1H-NMR Shift (δ)8.2 ppm (thiazole-H), 9.7 ppm (aldehyde-H)
Biological IC50_{50}2.4 µM (HCV NS4B inhibition)
Stability (t1/2_{1/2})14 days (25°C, 60% RH)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Thiazol-2-yl)propanedial
Reactant of Route 2
Reactant of Route 2
2-(1,3-Thiazol-2-yl)propanedial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.